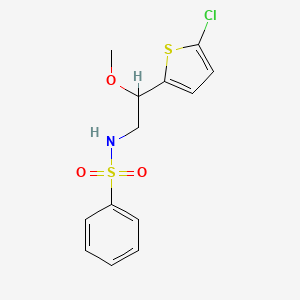

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

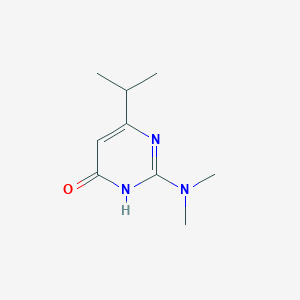

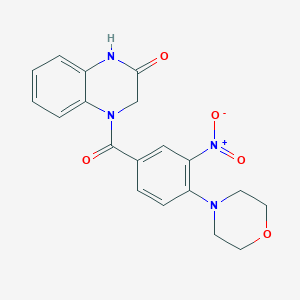

“N-(2-{[(5-chlorothiophen-2-yl)methyl]amino}ethyl)methanesulfonamide” is a compound with the molecular formula C8H13ClN2O2S2 and a molecular weight of 268.78402 . It’s related to other compounds such as “2-(5-chlorothiophen-2-yl)morpholine” and “(5-Chlorothiophen-2-yl)methanamine” which have similar structures .

Molecular Structure Analysis

The molecular structure of “N-(2-{[(5-chlorothiophen-2-yl)methyl]amino}ethyl)methanesulfonamide” can be inferred from its molecular formula C8H13ClN2O2S2 . Related compounds such as “2-(5-CHLOROTHIOPHEN-2-YL)ETHANAMINE HYDROCHLORIDE” have a molecular formula of C6H9Cl2NS .

Scientific Research Applications

Cognitive Enhancing Properties

SB-399885, a closely related compound, demonstrates potent activity as a 5-HT6 receptor antagonist with cognitive-enhancing properties. It has shown significant potential in reversing age-dependent deficits in water maze spatial learning and enhancing cholinergic function, suggesting its utility in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antitumor and Antiproliferative Activity

Several studies have highlighted the antitumor and antiproliferative activities of benzenesulfonamide derivatives. Compounds such as 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized and tested for their cytotoxicity, showing interesting activities that could be crucial for further anti-tumor studies (Gul et al., 2016). Moreover, novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, suggesting potential for development as anticancer agents (Sławiński & Brzozowski, 2006).

Photosensitizer for Photodynamic Therapy

The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been reported, demonstrating high singlet oxygen quantum yield. These properties are particularly relevant for photodynamic therapy applications in cancer treatment, highlighting the compound's potential as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Kynurenine 3-Hydroxylase

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These inhibitors have shown potential in blocking the enzyme activity in vitro and in vivo, suggesting a role in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Herbicide Metabolism and Selectivity

The metabolism of chlorsulfuron, a related compound, by plants has been studied to understand the biological basis for its selectivity as a herbicide for cereals. Tolerant plants can metabolize chlorsulfuron rapidly to an inactive product, demonstrating the importance of metabolic pathways in herbicide selectivity and potentially guiding the development of new herbicides (Sweetser, Schow, & Hutchison, 1982).

Future Directions

The future directions for research on “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide” could involve further exploration of its synthesis, mechanism of action, and potential therapeutic applications. Given the therapeutic importance of synthetic thiophene and its derivatives , this compound could be of interest in the field of medicinal chemistry.

properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3S2/c1-18-11(12-7-8-13(14)19-12)9-15-20(16,17)10-5-3-2-4-6-10/h2-8,11,15H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJCNRUPRRCNQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2357957.png)

![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2357978.png)

![2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2357979.png)